The synthesis of Dactolisib Tosylate involves multiple steps that typically include the formation of the imidazo[4,5-c]quinoline core structure followed by the introduction of the tosylate group. Key synthetic routes include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity during synthesis. Specific methodologies such as high-performance liquid chromatography may be employed for purification and characterization of the final product .
Dactolisib Tosylate has a complex molecular structure characterized by its imidazo[4,5-c]quinoline backbone. The molecular formula is CHNOS, with a molecular weight of approximately 366.44 g/mol. The compound's structure features:
Crystallographic data indicate that Dactolisib Tosylate forms crystalline solids under appropriate conditions, which can be analyzed using X-ray diffraction techniques to confirm structural integrity .
Dactolisib Tosylate participates in various chemical reactions pertinent to its role as a kinase inhibitor. Key reactions include:
The kinetics of these reactions can be studied through enzyme assays that measure inhibition potency (IC50 values), which are reported to be 4 nM for phosphoinositide 3-kinase alpha and similar values for other isoforms .
The mechanism of action of Dactolisib Tosylate involves dual inhibition of phosphoinositide 3-kinase and mechanistic target of rapamycin pathways:
Dactolisib Tosylate exhibits several notable physical and chemical properties:
Additional analyses such as melting point determination and spectroscopic methods (NMR, IR) can provide further insights into its properties .
Dactolisib Tosylate has significant applications in scientific research, particularly in oncology:
Research continues into its efficacy across various cancer types, with ongoing clinical trials exploring its potential therapeutic benefits .
Dactolisib Tosylate (BEZ235 Tosylate; NVP-BEZ 235 Tosylate) is a dual phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor with the chemical name 2-methyl-2-(4-(3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydroimidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile 4-methylbenzenesulfonate. Its molecular formula is C₃₇H₃₁N₅O₄S, and it has a molecular weight of 641.74 g/mol [1] [8]. The compound features an imidazo[4,5-c]quinoline core linked to a quinolin-3-yl group and a propanenitrile moiety, with a tosylate counterion enhancing its stability. Key physicochemical properties include:
Table 1: Key Physicochemical Properties of Dactolisib Tosylate
Property | Value |
---|---|
Molecular Formula | C₃₇H₃₁N₅O₄S |
Molecular Weight | 641.74 g/mol |
LogP (Predicted) | 4.5 |
Ionization (pKa) | 7.2 (tertiary amine) |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 6 |
The structure adopts a planar conformation in the quinoline and imidazoquinoline regions, facilitating ATP-binding site interactions in target kinases [8].
Crystallographic studies reveal that Dactolisib Tosylate crystallizes in a monoclinic system with a P2₁/c space group. X-ray diffraction confirms the protonation of the imidazoquinoline nitrogen and ionic pairing with the tosylate anion. The tosylate group forms hydrogen bonds (2.7–3.0 Å) with the NH group of the imidazoquinoline, stabilizing the crystal lattice [8] [10].
Spectroscopic characterization includes:
Table 2: Spectroscopic Signatures of Dactolisib Tosylate
Technique | Key Signals |
---|---|
¹H NMR | δ 2.35 (s, 3H), 1.75 (s, 9H), 7.2–9.1 (m, 16H) |
FT-IR | 2,200 cm⁻¹ (C≡N), 1,670 cm⁻¹ (C=O), 1,190 cm⁻¹ (S=O) |
ESI-MS | m/z 470.2 [M+H]⁺ (free base), m/z 171.0 [M]⁻ (tosylate) |
Solubility Profile
Dactolisib Tosylate exhibits pH-dependent solubility:
Stability and Degradation
Table 3: Stability Conditions and Degradation Pathways
Condition | Degradation Pathway | Half-Life |
---|---|---|
pH 7.4 (aqueous) | Slow hydrolysis | >24 hours |
pH 3.0 (aqueous) | Rapid carbonyl hydrolysis | <1 hour |
UV light (λ=350 nm) | C-N bond cleavage | 2–4 hours |
37°C (plasma) | Esterase-mediated hydrolysis | 6–8 hours |
Rationale for Tosylate Salt Selection
The tosylate salt form was developed to address the poor aqueous solubility and low bioavailability of Dactolisib’s free base (solubility: 3 mg/mL in DMSO) [10]. Tosylate confers:
Synthesis Pathways
The synthesis involves two key steps:1. Formation of Dactolisib free base:- Cyclization of 3-aminoquinoline with 2-chloro-1-(4-cyanophenyl)ethanone under reflux to form the imidazo[4,5-c]quinoline core [8] [10].- N-methylation using methyl iodide in DMF [10].2. Salt formation:- Reaction of Dactolisib free base with p-toluenesulfonic acid in ethanol at 60°C [8].- Recrystallization from acetonitrile yields >99% pure tosylate salt [2].
The process achieves 85–92% yield with impurities (unreacted free base or residual solvent) controlled to <0.1% via HPLC [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7